

# An In-depth Technical Guide on SRS16-86: A Novel Ferroptosis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **SRS16-86**, a potent and stable inhibitor of ferroptosis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting ferroptosis.

## **Chemical Structure and Properties**

**SRS16-86** is a small molecule inhibitor of ferroptosis.[1] Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                                                                                                                          | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Formal Name       | 3-[(Z)-(5-<br>pyrimidinylmethylene)amino]-4<br>-(tricyclo[3.3.1.13,7]dec-1-<br>ylamino)-benzoic acid, 1,1-<br>dimethylethyl ester                                                                              | [2]       |
| CAS Number        | 1793052-96-6                                                                                                                                                                                                   | [2]       |
| Molecular Formula | C26H32N4O2                                                                                                                                                                                                     | [2]       |
| Formula Weight    | 432.6                                                                                                                                                                                                          | [2]       |
| Purity            | ≥98%                                                                                                                                                                                                           | [2]       |
| Formulation       | A crystalline solid                                                                                                                                                                                            | [2]       |
| Solubility        | Chloroform: 25 mg/ml                                                                                                                                                                                           | [2]       |
| SMILES            | O=C(OC(C) (C)C)C1=CC=C(NC23C[C@H] 4CINVALID-LINK C3">C@HC2)C(/N=C\C5=CN=CN=C5)=C1                                                                                                                              | [2]       |
| InChI Key         | InChI=1S/C26H32N4O2/c1-<br>25(2,3)32-24(31)21-4-5-<br>22(23(9-21)29-15-20-13-27-<br>16-28-14-20)30-26-10-17-6-<br>18(11-26)8-19(7-17)12-26/h4-<br>5,9,13-19,30H,6-8,10-12H2,1-<br>3H3/b29-15-/t17-,18+,19-,26? | [2]       |

### **Mechanism of Action**

**SRS16-86** is a third-generation ferrostatin analog that functions as a potent inhibitor of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[3] The primary mechanism of action of **SRS16-86** involves the modulation of the cystine/glutamate antiporter (System Xc-)-glutathione (GSH)-glutathione peroxidase 4 (GPX4) axis.[1][4]



Ferroptosis is initiated by the depletion of GSH and the inactivation of GPX4, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[4] SRS16-86 has been shown to upregulate the expression and levels of key components of the antiferroptotic pathway, including GPX4, GSH, and the system xc- cystine/glutamate transporter (xCT).[5][6] By enhancing this pathway, SRS16-86 mitigates lipid peroxidation. This is evidenced by the downregulation of the lipid peroxidation marker 4-hydroxynonenal (4HNE) in in vivo models of spinal cord injury and diabetic nephropathy following SRS16-86 treatment.[5]

Furthermore, **SRS16-86** has demonstrated anti-inflammatory properties by significantly decreasing the levels of pro-inflammatory cytokines such as IL-1 $\beta$  and TNF- $\alpha$ , as well as the intercellular adhesion molecule 1 (ICAM-1).[5][7]



Click to download full resolution via product page

Caption: Signaling pathway of ferroptosis and the inhibitory mechanism of SRS16-86.

## **Experimental Protocols**



Detailed experimental protocols for the synthesis of **SRS16-86** are not publicly available. The compound can be procured from various chemical suppliers. The following sections describe in vivo experimental protocols from published research.

## In Vivo Study: Contusion Spinal Cord Injury (SCI) in Rats

This protocol is based on a study investigating the effects of **SRS16-86** on functional recovery after spinal cord injury in rats.[5][6]

- Animal Model: Adult female Wistar rats were subjected to a moderate contusion injury to the spinal cord at the T10 level using a weight-drop device.
- Treatment Groups:
  - SCI group: Received vehicle control.
  - SRS16-86 group: Received intraperitoneal injections of SRS16-86 at a dose of 15 mg/kg daily.[5]
- Administration: The first dose was administered 30 minutes after SCI, followed by daily injections.
- Outcome Measures:
  - Functional Recovery: Assessed using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.
  - Biomarker Analysis: Spinal cord tissue was collected for analysis of ferroptosis markers (GPX4, GSH, xCT, 4HNE) and inflammatory cytokines (IL-1β, TNF-α, ICAM-1) via Western blotting and ELISA.[5][6]
  - Histology: Tissue sections were examined for astrogliosis and neuronal survival.

#### In Vivo Study: Diabetic Nephropathy (DN) in Rats

This protocol is derived from research on the therapeutic effects of **SRS16-86** in a rat model of diabetic nephropathy.[7]

#### Foundational & Exploratory





- Animal Model: Diabetes was induced in male Sprague-Dawley rats via a single intraperitoneal injection of streptozotocin (STZ; 60 mg/kg).[7]
- Treatment Groups:
  - Control group: Healthy rats.
  - o DN group: Diabetic rats receiving vehicle.
  - DN + SRS16-86 group: Diabetic rats treated with SRS16-86.
- Administration: SRS16-86 was administered via intraperitoneal injection at a dose of 15 mg/kg/day for 8 weeks.[7]
- Outcome Measures:
  - Renal Function: Assessed by measuring serum creatinine and blood urea nitrogen (BUN) levels.
  - Biomarker Analysis: Kidney tissue was analyzed for the expression of GPX4, xCT, and levels of GSH and 4HNE.[7]
  - Histology: Kidney sections were stained with Hematoxylin and Eosin (H&E) to evaluate tissue morphology.





Click to download full resolution via product page

Caption: Generalized experimental workflow for in vivo studies of **SRS16-86**.

## **Summary of Biological Effects**



The therapeutic potential of **SRS16-86** has been demonstrated in preclinical models of diseases where ferroptosis is implicated in the pathophysiology.

| Model                                        | Key Findings                                                                                                                                                                          | Reference |
|----------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Spinal Cord Injury (Rat)                     | - Enhanced functional recovery Upregulated GPX4, GSH, and xCT Downregulated 4HNE Decreased levels of IL-1β, TNF-α, and ICAM-1 Alleviated astrogliosis and enhanced neuronal survival. | [5][6]    |
| Diabetic Nephropathy (Rat)                   | - Improved renal function<br>Upregulated GPX4, GSH, and<br>xCT Downregulated 4HNE<br>Decreased levels of IL-1β and<br>TNF-α.                                                          | [7]       |
| Renal Ischemia-Reperfusion<br>Injury (Mouse) | - Prevented renal tubular<br>damage Decreased serum<br>levels of urea and creatinine.                                                                                                 | [2]       |
| In Vitro Cell Models (HT-1080, NIH3T3)       | - Inhibited erastin-induced ferroptosis at 1 μM.                                                                                                                                      | [2]       |

#### Conclusion

**SRS16-86** is a promising small molecule inhibitor of ferroptosis with demonstrated efficacy in preclinical models of spinal cord injury, diabetic nephropathy, and renal ischemia-reperfusion injury. Its mechanism of action through the upregulation of the GPX4 pathway and its anti-inflammatory effects make it a valuable research tool and a potential therapeutic candidate for diseases associated with ferroptosis. Further investigation into its pharmacokinetic and safety profiles is warranted to advance its clinical development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study [mdpi.com]
- 4. Microwave synthesis and antimalarial screening of novel 4-amino benzoic acid (PABA)substituted pyrimidine derivatives as Plasmodium falciparum dihydrofolate reductase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20230226185A1 Methods and compositions for inducing ferroptosis in vivo Google Patents [patents.google.com]
- 6. selleckchem.com [selleckchem.com]
- 7. WO2021098715A1 Phenothiazine ferroptosis inhibitor, preparation method therefor and application thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on SRS16-86: A Novel Ferroptosis Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610995#the-chemical-structure-and-properties-of-srs16-86]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com